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Compound of Interest

Compound Name: Loxapine N-Glucuronide Chloride

CAS No.: 145823-23-0

Cat. No.: B602318 Get Quote

Executive Summary
Loxapine is a dibenzoxazepine antipsychotic extensively metabolized in humans.[1] A critical

Phase II metabolic pathway involves the direct glucuronidation of the N4-methylpiperazine

nitrogen, yielding the quaternary ammonium conjugate Loxapine N-glucuronide.

Unlike labile O-acyl glucuronides, this quaternary N-glucuronide is chemically distinct due to its

permanent positive charge and high polarity. This protocol details a direct quaternization

strategy followed by a specific ion-exchange workflow to isolate the stable Chloride salt form,

ensuring compatibility with LC-MS/MS bioanalytical assays.
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Property Specification

Chemical Name

4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-β-

D-glucopyranuronosyl-1-methylpiperazin-1-ium

Chloride

CAS Number 145823-23-0

Molecular Formula C₂₄H₂₇Cl₂N₃O₇

Molecular Weight 540.39 g/mol

Solubility
Water (>50 mg/mL), Methanol; Insoluble in

Hexane/Et₂O

Stability

Stable in neutral/basic aqueous solution;

hydrolytically stable compared to N-glucosides

of secondary amines.[2]

Strategic Retro-Analysis
The synthesis is designed around the Koenigs-Knorr type quaternization, leveraging the

nucleophilicity of Loxapine’s tertiary amine against an activated glucuronyl donor.

Key Mechanistic Decisions
Regioselectivity: Loxapine contains two nitrogen atoms in the piperazine ring. The N4-methyl

nitrogen is the most nucleophilic and sterically accessible site for alkylation, mirroring the

biological pathway mediated by UGT1A4.

Donor Selection:Acetobromo-α-D-glucuronic acid methyl ester is selected as the glycosyl

donor. The α-configuration of the bromide directs the formation of the desired β-anomer via

an Sₙ2-like inversion mechanism.

Counter-Ion Management: The initial coupling yields a Bromide salt. To meet the "Chloride"

specification, a dedicated Anion Exchange Chromatography step is strictly enforced. Direct

acidification with HCl is avoided to prevent glycosidic hydrolysis.
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Figure 1: Synthetic workflow for Loxapine N-Glucuronide Chloride involving coupling,

deprotection, and ion exchange.

Detailed Experimental Protocol
Phase 1: Quaternization (Coupling)
Objective: Covalent attachment of the glucuronic acid scaffold to Loxapine.

Reagents:

Loxapine (Free Base): 1.0 eq (e.g., 327 mg, 1.0 mmol)

Note: If starting with Loxapine Succinate, neutralize with NaHCO₃ and extract into CH₂Cl₂

to obtain the free base.

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)bromide: 1.2 eq (476 mg, 1.2 mmol)

Solvent: Anhydrous Acetone (10 mL) or Nitromethane (for slower reactions).

Procedure:

Dissolve Loxapine free base in anhydrous acetone under Nitrogen atmosphere.

Add the acetobromo-glucuronide donor in a single portion.

Heat the mixture to 50°C (mild reflux) and stir for 24–48 hours. Monitor by TLC (System:

CHCl₃/MeOH 9:1). The starting material (Loxapine) is less polar; the product will appear as a

baseline spot or a slow-moving polar spot.
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Workup: Cool to room temperature. The quaternary salt often precipitates.

If precipitate forms: Filter, wash with cold diethyl ether, and dry.

If no precipitate: Evaporate solvent to dryness. Triturate the residue with diethyl ether to

remove unreacted bromide and impurities.

Yield: Expect a hygroscopic off-white solid (Protected Bromide Salt).

Phase 2: Global Deprotection
Objective: Removal of acetyl protecting groups and hydrolysis of the methyl ester without

cleaving the N-glycosidic bond.

Reagents:

Sodium Methoxide (NaOMe) in Methanol (0.5 M)

Sodium Hydroxide (NaOH) aqueous (1.0 M)

Neutralizing resin (Amberlite IR-120 H+ form) or dilute Acetic Acid.

Procedure:

Dissolve the Phase 1 intermediate in dry Methanol (10 mL/g).

Add catalytic NaOMe (0.1 eq) to achieve pH ~9–10. Stir at 0°C for 2 hours (Zemplén

deacetylation).

Add water (equal volume to methanol) and NaOH (2.0 eq relative to starting material) to

hydrolyze the methyl ester.

Stir at room temperature for 1 hour.

Critical Control: Do not heat. Although quaternary glucuronides are stable, excessive heat

in base can degrade the dibenzoxazepine ring.

Neutralization: Carefully adjust pH to 7.0 using dilute acetic acid or by briefly treating with

cation-exchange resin (remove resin immediately once neutral).
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Concentrate in vacuo to remove methanol.

Phase 3: Ion Exchange & Purification
Objective: Conversion of the mixed counter-ion species to the pure Chloride salt and final

purification.

Reagents:

Anion Exchange Resin: Dowex 1x8 (or Amberlite IRA-402), Chloride form.

Eluent: Deionized Water.

Procedure:

Resin Preparation: Wash 20g of Dowex 1x8 resin packed in a glass column with 100 mL of

1M HCl, followed by Deionized Water until the eluate is neutral (pH 7).

Loading: Dissolve the crude deprotected material in minimal water (approx 5 mL) and load

onto the column.

Elution: Elute with Deionized Water. The quaternary ammonium chloride salt is highly water-

soluble and will elute early. Collect fractions.

Polishing (Optional but Recommended): If impurities are present (e.g., hydrolyzed glucuronic

acid), pass the eluate through a C18 SPE cartridge.

Condition: MeOH -> Water.

Load: Aqueous eluate.

Wash: 100% Water (removes salts/sugar acids).

Elute: 20-50% MeOH/Water (elutes Loxapine N-glucuronide).

Final Isolation: Combine product fractions and Lyophilize (freeze-dry). Do not use rotary

evaporation at high temperatures.
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Analytical Validation (QC)
Verify the identity of the white lyophilizate using the following parameters.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: D₂O or DMSO-d₆.

Diagnostic Signals:

Anomeric Proton (H-1'): Doublet at ~5.4–5.6 ppm with a coupling constant J ≈ 9–10 Hz,

confirming the β-configuration (axial-axial coupling).

N-Methyl Group: A sharp singlet shifted downfield (approx 3.1–3.4 ppm) compared to the

parent loxapine, indicative of the quaternary ammonium environment.

Glucuronic Acid Protons: Multiplets in the 3.5–4.5 ppm region.

Mass Spectrometry (LC-MS)
Mode: ESI Positive (+).

Parent Ion: The quaternary cation is permanently charged. You will observe [M]+ directly (not

[M+H]+).

m/z Calculation:

Loxapine Mass: 327.8[3][4]

Glucuronyl moiety addition: +176.1

Theoretical m/z (Cation): 504.16 (monoisotopic for ³⁵Cl).

Note: The Chloride counter-ion (35.45 Da) is not observed in the positive ion scan.

Purity Analysis (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

Gradient: 5% B to 60% B over 20 min.

Detection: 254 nm.

Retention Time: The N-glucuronide will elute significantly earlier (more polar) than the

Loxapine parent.

Stability & Storage Guidelines
Hygroscopicity: The chloride salt is hygroscopic. Handle in a low-humidity environment.

Storage: Store lyophilized powder at -20°C.

Solution Stability: Stable in aqueous solution for 24 hours at 4°C. Avoid prolonged exposure

to pH > 10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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